molecular formula C17H20N+ B1261381 1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium

1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium

Cat. No. B1261381
M. Wt: 238.35 g/mol
InChI Key: VKRKVLLLTIHDEF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium is conjugate acid of 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline arising from protonation of the tertiary amino group. It is a conjugate acid of a 1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Parkinson's Disease Research

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been identified as a novel endogenous amine in mouse brain and parkinsonian cerebrospinal fluid (CSF). It's found at higher levels in some Parkinson's disease patients and may be associated with the disease. Repeated administration of 1BnTIQ in mice induces behavioral abnormalities linked to Parkinson's disease, suggesting a potential relationship with idiopathic Parkinson's disease (Kotake et al., 1995).

Chemical Behavior and Synthesis

1,6,7-Trisubstituted 2-methyl-1,2,3,4-tetrahydroisoquinolinium 2-methylides, including variants with a 1-benzyl substitution, undergo a range of chemical reactions, including fluoride-ion induced desilylation. These reactions demonstrate the compound's versatility in chemical synthesis (Sato et al., 1992).

Neuroprotective Effects

Studies have explored the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) against various neurotoxins, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline. These investigations indicate potential applications in treating neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).

Potential as Anticancer Agents

1,2,3,4-Tetrahydroisoquinoline derivatives, including those with a 1-benzyl substitution, have been studied as potential anticancer agents. Their cytotoxicity against various cancer cell lines highlights their potential in pharmaceutical research (Redda et al., 2010).

Dopamine Receptor Ligands

1-Benzyl-1,2,3,4-tetrahydroisoquinolines have been studied as D1 dopamine receptor ligands, contributing to understanding the mechanisms of neurological disorders and the development of new treatments (Charifson et al., 1989).

properties

Product Name

1-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolinium

Molecular Formula

C17H20N+

Molecular Weight

238.35 g/mol

IUPAC Name

1-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium

InChI

InChI=1S/C17H19N/c1-18-12-11-15-9-5-6-10-16(15)17(18)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3/p+1

InChI Key

VKRKVLLLTIHDEF-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CCC2=CC=CC=C2C1CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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